molecular formula C18H18N2O5S B15148073 Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate

Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate

Katalognummer: B15148073
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: MMSYLVKHCRBRET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate is a complex organic compound with the molecular formula C17H17NO5. This compound is known for its unique chemical structure, which includes a methoxyphenoxy group, an acetyl group, and a carbamothioyl group attached to a benzoate moiety. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce 4-methoxyphenoxyacetyl chloride. The next step involves the reaction of this intermediate with methyl anthranilate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((4-methoxyphenoxy)methyl)aniline

Uniqueness

Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C18H18N2O5S

Molekulargewicht

374.4 g/mol

IUPAC-Name

methyl 2-[[2-(4-methoxyphenoxy)acetyl]carbamothioylamino]benzoate

InChI

InChI=1S/C18H18N2O5S/c1-23-12-7-9-13(10-8-12)25-11-16(21)20-18(26)19-15-6-4-3-5-14(15)17(22)24-2/h3-10H,11H2,1-2H3,(H2,19,20,21,26)

InChI-Schlüssel

MMSYLVKHCRBRET-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.